3-(4-Ethylphenyl)azetidin-3-ol
Description
Broader Context: Significance of Azetidine (B1206935) Core Structures in Chemical Research
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fundamentally important structural motif in the fields of organic synthesis and medicinal chemistry. ontosight.aibldpharm.com This class of compounds has garnered significant attention from researchers due to its unique combination of satisfactory stability and inherent ring strain (approximately 25.4 kcal/mol), which allows for specific and controlled chemical transformations. ontosight.aichembk.com The reactivity of azetidines is intermediate between the highly strained, difficult-to-handle aziridines and the more stable, less reactive five-membered pyrrolidines, providing a valuable platform for synthetic innovation. ontosight.ai
In drug discovery, the rigid azetidine scaffold is considered a "privileged motif." ontosight.ai Its incorporation into molecules can significantly influence their pharmacological profiles. For instance, spirocyclic azetidines are less recognized by metabolic enzymes compared to analogous structures, which can be an effective strategy to mitigate early drug clearance. fluorochem.co.uk The value of this core structure is evidenced by its presence in at least seven approved drugs, including the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib, with numerous other azetidine-containing compounds currently in various stages of clinical trials. ontosight.aicymitquimica.com Molecules featuring the azetidine core have demonstrated a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. chembk.com They have also been investigated for the treatment of central nervous system disorders, including Parkinson's disease and Tourette's syndrome. chembk.com Consequently, the development of novel synthetic methods to access diversely functionalized azetidines remains a highly active and important area of chemical research. bldpharm.comcymitquimica.com
Research Rationale: Unique Aspects and Unexplored Potential of 3-(4-Ethylphenyl)azetidin-3-ol
The specific compound, this compound, presents a unique subject for academic inquiry due to the particular combination of its structural features. The molecule is built upon the 3-hydroxyazetidine framework, a versatile and valuable building block in medicinal chemistry. The tertiary alcohol at the C-3 position is a key functional handle; it can participate in hydrogen bonding and serves as a precursor for a variety of chemical modifications, such as the synthesis of azetidin-3-ones or the formation of ether derivatives, which can act as isosteres for esters. The development of synthetic routes, including photochemical methods like the Norrish-Yang cyclization to produce 3-hydroxyazetidines, underscores their importance.
The novelty of this compound lies in the direct attachment of a 4-ethylphenyl group to the 3-position of the azetidine ring. While the synthesis and utility of 3-aryl azetidines are subjects of ongoing research, the specific properties imparted by the 4-ethylphenyl substituent are not well-documented in publicly available literature. bldpharm.com This substitution provides a distinct balance of lipophilicity and aromatic character, creating a unique three-dimensional chemical entity. The unexplored potential of this compound lies in investigating how this specific substitution pattern influences its physicochemical properties and its interactions with biological targets. ontosight.ai The scarcity of research focused on this precise molecule highlights a gap in chemical space and presents an opportunity to generate novel structure-activity relationships (SAR).
Scope and Objectives of the Comprehensive Research on this compound
A comprehensive research program focused on this compound would be structured to systematically explore its chemical and potential biological properties. The primary objectives of such an investigation would include:
Synthesis and Characterization: The initial goal would be to establish an efficient, scalable, and reproducible synthetic pathway to this compound in high purity. bldpharm.com This would be followed by comprehensive structural confirmation and characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Investigation of Chemical Reactivity: A key objective would be to explore the reactivity of the compound's key functional groups: the tertiary alcohol and the secondary amine of the azetidine ring. This would involve creating a library of derivatives through reactions such as N-alkylation, N-arylation, and O-alkylation to probe the effects of substitution on the core scaffold.
Physicochemical Profiling: The research would aim to determine the fundamental physicochemical properties of the parent compound and its derivatives. This includes measuring parameters like solubility, lipophilicity (LogP), and metabolic stability, which are critical for assessing its drug-like potential.
Biological Evaluation: A central long-term objective would be to conduct systematic biological screening of the synthesized library of compounds. By testing against a diverse panel of biological targets, such as enzymes and receptors, the research could identify potential pharmacological activities and establish initial structure-activity relationships (SAR) for this novel class of compounds. chembk.com
Chemical Compound Data
Table 1: Properties of this compound
Note: The following data is based on computational predictions as detailed experimental values are not widely available in public databases.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Canonical SMILES | CCc1ccc(cc1)C2(O)CNC2 |
| InChI Key | Predicted: WGMVBRFINVVBQE-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(4-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
HIMGHVCWZPWZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Ethylphenyl Azetidin 3 Ol: Design, Execution, and Optimization.
Retrosynthetic Strategies for the Azetidin-3-ol Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netresearchgate.netrnlkwc.ac.in For 3-(4-Ethylphenyl)azetidin-3-ol, the primary challenges are the formation of the azetidine (B1206935) ring and the introduction of the tertiary alcohol and the 4-ethylphenyl group at the C3 position.
Disconnection Approaches for Azetidine Ring Formation
The construction of the azetidine ring is a key step. Several disconnection strategies can be envisioned, primarily involving the formation of one or two carbon-nitrogen or carbon-carbon bonds in the final ring-closing step.
[2+2] Cycloadditions: This approach involves the reaction of a two-atom component with another two-atom component to form the four-membered ring. A common example is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.govspringernature.comresearchgate.netacs.orgresearchgate.netnih.govnih.gov For the synthesis of this compound, this could involve the reaction of an imine derived from 4-ethylbenzaldehyde with an appropriate alkene. Visible-light-mediated protocols have emerged as a milder alternative to UV light for these transformations. springernature.comresearchgate.netnih.gov
Intramolecular Cyclization: This is a widely used strategy for forming cyclic compounds, including azetidines. rsc.orgresearchgate.netresearchgate.net The disconnection involves breaking a C-N or C-C bond within the ring, leading to an acyclic precursor containing all the necessary atoms. A common approach is the intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks an electrophilic carbon center four atoms away, leading to ring closure. magtech.com.cnnih.govfrontiersin.org For this compound, a suitable precursor would be a 3-amino-1-(4-ethylphenyl)propan-1-ol derivative with a leaving group on the propyl chain.
| Disconnection Approach | Key Reaction | Precursors |
| [2+2] Cycloaddition | Aza Paternò-Büchi Reaction | Imine (from 4-ethylbenzaldehyde) and Alkene |
| Intramolecular Cyclization | Nucleophilic Substitution | 3-Amino-1-(4-ethylphenyl)propan-1-ol derivative |
Strategic Placement of the 4-Ethylphenyl Substituent and Hydroxyl Group
The timing of the introduction of the 4-ethylphenyl and hydroxyl groups is a critical consideration in the synthetic design.
Pre-cyclization Introduction: The substituents can be incorporated into the acyclic precursors before the ring-forming reaction. For instance, in an intramolecular cyclization approach, the 4-ethylphenyl group could be introduced via a Grignard reaction with a suitable carbonyl compound, and the hydroxyl group would be present in the resulting amino alcohol precursor.
Post-cyclization Functionalization: Alternatively, a pre-formed azetidine ring can be functionalized. This might involve the reaction of an azetidin-3-one with a 4-ethylphenyl Grignard reagent to install both the aryl group and the hydroxyl group in a single step. nih.gov This strategy offers flexibility in diversifying the substituents at the C3 position.
Established and Novel Approaches to Azetidine Synthesis Applicable to this compound
A variety of synthetic methods have been developed for the construction of the azetidine core, some of which are directly applicable or can be adapted for the synthesis of this compound.
Cyclization Reactions: Ring-Closing Strategies
Cyclization reactions are the cornerstone of azetidine synthesis. magtech.com.cn
[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for forming β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. mdpi.com The aza Paternò-Büchi reaction, as mentioned earlier, provides direct access to azetidines from imines and alkenes. rsc.orgnih.govresearchgate.netnih.gov Recent advancements have focused on photocatalytic methods to improve the efficiency and stereoselectivity of these reactions. acs.org
Intramolecular Nucleophilic Substitution: This robust method involves the cyclization of γ-amino halides or sulfonates. nih.govfrontiersin.org The choice of the leaving group and the reaction conditions are crucial for achieving high yields of the strained four-membered ring. Lewis acid catalysis, for example with La(OTf)₃, has been shown to promote the intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.org
Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a powerful tool for the direct synthesis of azetidines. rsc.orgnih.govresearchgate.netnih.gov The reaction can be performed intermolecularly or intramolecularly. nih.gov Visible-light photocatalysis has been successfully employed to mediate these reactions under milder conditions. springernature.comresearchgate.netnih.gov
| Cyclization Strategy | Key Features | Applicability to this compound |
| [2+2] Cycloadditions | Forms two bonds in one step. Can be photocatalytic. | Direct synthesis from an imine and alkene. |
| Intramolecular Nucleophilic Substitution | Reliable and versatile. | Cyclization of a suitably substituted aminopropanol derivative. |
| Aza-Paternò-Büchi Reaction | Direct formation of the azetidine ring. | Photochemical reaction of an imine with an alkene. |
Post-Cyclization Functionalization for this compound Derivatization
Once the azetidine ring is formed, further modifications can be made to introduce or alter functional groups. researchgate.net The nitrogen atom of the azetidine ring can be functionalized through N-alkylation, N-acylation, or N-sulfonylation. researchgate.net The hydroxyl group at the C3 position offers a handle for further reactions, such as etherification or esterification, allowing for the synthesis of a library of derivatives.
Stereoselective Synthesis of Azetidin-3-ols
Controlling the stereochemistry at the C3 position is crucial when synthesizing chiral azetidin-3-ols.
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids, can be an effective strategy. nih.gov
Asymmetric Catalysis: The use of chiral catalysts in ring-forming reactions can induce enantioselectivity. For example, chiral Lewis acids can be employed in intramolecular cyclization reactions.
Diastereoselective Reactions: If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a prochiral azetidin-3-one with a chiral reducing agent can lead to the stereoselective formation of one diastereomer of the corresponding azetidin-3-ol. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov
Development and Optimization of Specific Synthetic Pathways for this compound
The creation of specific and optimized synthetic routes to this compound requires careful consideration of reaction design, from the choice of starting materials to the final purification steps. The 3-aryl-azetidin-3-ol structure serves as a versatile scaffold, allowing for further functionalization to explore novel chemical space. morressier.com Pathways are often designed to be divergent, enabling the synthesis of a library of related compounds from a common intermediate.
Key synthetic transformations for forming the azetidine ring include intramolecular SN2 reactions where a nitrogen atom displaces a leaving group (such as a halide or mesylate) and the intramolecular aminolysis of epoxides. nih.govgoogle.com The latter has proven to be a particularly useful method for constructing the azetidine ring adjacent to a hydroxyl group, which can be a valuable handle for subsequent chemical modifications. nih.gov
Reaction Condition Screening and Parameter Optimization
Optimizing reaction conditions is a critical step to ensure high yields, purity, and reproducibility in the synthesis of this compound. The process involves systematically screening parameters such as solvent, temperature, reaction time, and the nature of catalysts or reagents. rsc.orgresearchgate.net
For instance, in the synthesis of azetidines via intramolecular aminolysis of cis-3,4-epoxy amines, a screening of various acids demonstrated the superior efficacy of certain Lewis acids. nih.gov As shown in the table below, lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) provided a significantly higher yield compared to other Lewis acids like scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) or a Brønsted acid like trifluoromethanesulfonic acid (TfOH). nih.gov The choice of solvent and temperature is also paramount; the reaction was successfully carried out in refluxing 1,2-dichloroethane (DCE). nih.gov
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | La(OTf)₃ (5) | DCE | 0.5 | 94 |
| 2 | Sc(OTf)₃ (5) | DCE | 3.5 | 63 |
| 3 | TfOH (5) | DCE | 0.5 | Low Yield (Complex Mixture) |
| 4 | None | DCE | 2.5 | No Reaction |
Catalyst Development and Ligand Effects in this compound Synthesis (e.g., Copper catalysis, Gold catalysis, Palladium catalysis)
Catalysis plays a pivotal role in the modern synthesis of complex molecules like this compound, offering pathways that are both efficient and selective.
Gold Catalysis Gold catalysts have emerged as powerful tools for synthesizing azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.gov A notable method involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov The choice of the gold catalyst and associated ligands has a profound impact on reaction efficiency. Studies have shown that cationic gold(I) complexes paired with bulky biphenylphosphine ligands, such as BrettPhos, can significantly improve yields. nih.gov The optimization process revealed that both the oxidant and the ligand structure are critical variables.
| Entry | Gold Catalyst (mol%) | Oxidant | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | (JohnPhos)Au(NCMe)SbF₆ (5) | Pyridine N-oxide | JohnPhos | 28 |
| 2 | (JohnPhos)Au(NCMe)SbF₆ (5) | 2,6-Dibromopyridine N-oxide | JohnPhos | 72 |
| 3 | (XPhos)Au(NCMe)SbF₆ (5) | 2,6-Dibromopyridine N-oxide | XPhos | 78 |
| 4 | BrettPhosAuNTf₂ (5) | 2,6-Dibromopyridine N-oxide | BrettPhos | 85 |
Palladium Catalysis Palladium complexes are widely used in organic synthesis, particularly for cross-coupling reactions. While direct palladium-catalyzed synthesis of the azetidinol (B8437883) core is less common, palladium catalysts are essential for synthesizing precursors. For example, the 4-ethylphenyl moiety can be introduced onto an aromatic ring via Suzuki or Stille coupling reactions. Furthermore, studies have explored the coordination of azetidine derivatives as ligands for palladium, forming stable N,N'-palladium(II) complexes, which is fundamental for developing new catalytic applications involving the azetidine scaffold. nih.gov
Other Metal Catalysts Lanthanide triflates, specifically La(OTf)₃, have been identified as excellent catalysts for the regioselective intramolecular aminolysis of epoxides to form azetidines. nih.gov This catalytic system is effective even with low catalyst loading and tolerates a variety of functional groups, demonstrating its utility in synthesizing complex azetidine structures. nih.gov
Efficient Purification and Isolation Techniques for this compound
The isolation and purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. The standard protocol begins with a work-up procedure, which typically involves quenching the reaction and separating the aqueous and organic phases. google.com The reaction mixture is often treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalysts or byproducts. nih.govgoogle.com
Following the initial work-up, the product is extracted into an organic solvent such as methylene (B1212753) chloride or ethyl acetate. nih.govgoogle.com The combined organic layers are then dried over an anhydrous salt, for instance, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. nih.govnih.gov
The final purification is most commonly achieved using column chromatography on silica (B1680970) gel. nih.govgoogle.comnih.gov A mixture of solvents, typically ethyl acetate and hexanes, is used as the eluent. google.com To prevent product tailing and improve separation on the acidic silica gel, a small amount of a basic modifier like triethylamine is often added to the eluent system. google.com
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net This involves designing synthetic routes that are safer, more efficient, and produce less waste. encyclopedia.pub
Key green chemistry principles relevant to this synthesis include:
Waste Prevention : The most effective way to reduce waste is to prevent its formation. This is achieved by optimizing reactions to maximize product yield, as discussed in section 2.3.1. rjpn.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. encyclopedia.pub Cyclization and cycloaddition reactions are inherently more atom-economical than linear sequences that may involve the use of protecting groups.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. wordpress.comskpharmteco.com A prime example is the use of benign and readily available alkynes in gold-catalyzed synthesis, which replaces the need for toxic and potentially explosive α-diazo ketones. nih.gov
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. rjpn.org Efforts should be made to replace hazardous chlorinated solvents with greener alternatives like ethanol, water, or to perform reactions in solvent-free conditions. rsc.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents. encyclopedia.pub The use of gold, palladium, or lanthanide catalysts (section 2.3.2) in small quantities is a core green strategy, as it reduces waste compared to using stoichiometric amounts of reagents.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Mechanistic Investigations and Reactivity Profiles of 3 4 Ethylphenyl Azetidin 3 Ol.
Exploration of Ring-Opening Reactions of the Azetidine (B1206935) Core in 3-(4-Ethylphenyl)azetidin-3-ol.
The inherent ring strain of the azetidine core in this compound, estimated to be around 25.4 kcal/mol, is a primary driver for its reactivity. rsc.org This strain can be released through various ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or external energy sources such as heat or light.
The ring-opening of the azetidine in this compound can be initiated by nucleophiles, particularly after activation of the azetidine nitrogen or the hydroxyl group. The regioselectivity of the nucleophilic attack is highly dependent on the nature of the substituents on the azetidine ring. In the case of 3-aryl-3-hydroxyazetidines, including this compound, the reaction often proceeds through the formation of a stabilized tertiary carbocation at the C3 position.
Research on analogous N-Cbz protected 3-aryl-azetidin-3-ols has shown that they can undergo iron-catalyzed thiol alkylation. nih.govacs.org This reaction proceeds via an azetidine carbocation, which is stabilized by the electron-donating aryl group. acs.org A broad range of thiols, including benzylic, alkyl, and aromatic thiols, can serve as nucleophiles, leading to the formation of 3-aryl-3-sulfanyl azetidines in high yields. acs.org The presence of an electron-donating group on the aromatic ring, such as the ethyl group in this compound, is crucial for the stabilization of the carbocation intermediate and thus for good reactivity. acs.org
Table 1: Examples of Nucleophile-Initiated Ring Opening of Azetidinium Intermediates
| Nucleophile | Product Type | Reference |
| Thiols | Polysubstituted linear amines | bohrium.comnih.gov |
| Amines | Polysubstituted linear amines | bohrium.comnih.gov |
| Halides | Polysubstituted linear amines | bohrium.comnih.gov |
This table is illustrative of general nucleophilic ring-opening reactions of azetidiniums and is not specific to this compound.
Electrophilic activation of the azetidine ring, typically by reaction with the nitrogen atom, can facilitate ring-opening by a nucleophile. For 3-aryl azetidinols, an electrophilic azetidinylation strategy has been developed using azetidinyl trichloroacetimidates as reactive intermediates. chemrxiv.org This approach allows for the coupling of the azetidine moiety with a wide range of nucleophiles. chemrxiv.org While this method focuses on the installation of the azetidine ring, the underlying principle of activating the azetidine for nucleophilic attack is relevant.
The application of thermal or photochemical energy can induce transformations in the azetidine ring of this compound. Photochemical methods, in particular, offer a powerful tool for overcoming the energetic barriers associated with ring strain. nih.gov
A notable photochemical reaction is the Norrish-Yang cyclization of α-aminoacetophenones, which can be employed to synthesize highly strained azetidinols. beilstein-journals.orguni-mainz.de Subsequent ring-opening of these photogenerated azetidinols can be triggered by the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This "build and release" strategy utilizes the pre-installed strain energy of the four-membered ring to drive the functionalization step. beilstein-journals.orgresearchgate.net For 3-phenylazetidinols, which are structurally similar to this compound, this photochemical ring-opening has been demonstrated to be an effective method for the synthesis of more complex molecules. beilstein-journals.orguni-mainz.de
Reactivity of the Hydroxyl Group at the 3-Position of this compound.
The tertiary hydroxyl group at the C3 position of this compound is a key site of reactivity, allowing for substitution, oxidation, and reduction reactions.
The hydroxyl group can be substituted by various nucleophiles, often under acidic conditions that promote the formation of a stabilized tertiary carbocation at the C3 position. The electron-donating 4-ethylphenyl group plays a significant role in stabilizing this carbocation, thus facilitating the substitution reaction.
A mild and efficient method for the substitution of the hydroxyl group in N-Cbz-3-aryl-azetidin-3-ols with thiols has been developed using an iron catalyst. nih.govacs.org This reaction demonstrates the feasibility of displacing the hydroxyl group to form a new carbon-sulfur bond at the C3 position. acs.org The reaction proceeds effectively with azetidinols bearing electron-donating aromatic groups, a category that includes this compound. acs.org
Table 2: Iron-Catalyzed Thiol Alkylation of N-Cbz-3-aryl-azetidin-3-ols
| Aryl Group | Thiol Nucleophile | Product | Yield (%) | Reference |
| 4-Methoxyphenyl | Benzyl mercaptan | 3-(4-Methoxyphenyl)-3-(benzylthio)azetidine | 95 | acs.org |
| 3,4-(Methylenedioxy)phenyl | Benzyl mercaptan | 3-(3,4-(Methylenedioxy)phenyl)-3-(benzylthio)azetidine | 98 | acs.org |
| 4-Fluorophenyl | Benzyl mercaptan | 3-(4-Fluorophenyl)-3-(benzylthio)azetidine | 85 | acs.org |
This table showcases the scope of the iron-catalyzed thiol alkylation with various 3-aryl-azetidin-3-ols, indicating the likely high reactivity of the 3-(4-ethylphenyl) analogue.
The tertiary alcohol of this compound can be oxidized to the corresponding ketone, an azetidin-3-one. The synthesis of azetidin-3-ones is a valuable transformation as these compounds serve as versatile intermediates for the preparation of other functionalized azetidines. nih.gov Various oxidative methods can be employed, although the specific oxidation of this compound is not explicitly detailed in the provided search results. However, general methods for the oxidation of secondary and tertiary alcohols can be applied. The synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes, highlighting a modern approach to this class of compounds. nih.gov
Conversely, while the hydroxyl group itself is not typically reduced, the azetidine ring can undergo reductive cleavage under certain conditions. More relevant to the hydroxyl group is its potential to be eliminated to form an enamine, or to be derivatized and then subjected to reductive removal if desired.
Formation of Derivatives (e.g., esters, ethers, carbamates)
The tertiary alcohol of this compound is a key functional group for derivatization. Standard synthetic protocols can be employed to convert this hydroxyl group into a variety of functional derivatives, including esters, ethers, and carbamates.
Esterification: Esters can be synthesized through the reaction of the alcohol with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield 3-(4-ethylphenyl)-1-((4-ethylphenyl)methyl)azetidin-3-yl acetate.
Etherification: The formation of ethers can be achieved via a Williamson ether synthesis-type reaction. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to produce the ether derivative, such as 3-methoxy-3-(4-ethylphenyl)-1-((4-ethylphenyl)methyl)azetidine.
Carbamate Formation: Carbamates are typically prepared by reacting the alcohol with an isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate linkage. For instance, reaction with phenyl isocyanate would yield 3-(4-ethylphenyl)-1-((4-ethylphenyl)methyl)azetidin-3-yl phenylcarbamate. google.com
These derivatization strategies allow for the modification of the compound's physicochemical properties, which can be crucial for various research applications.
Reactivity of the 4-Ethylphenyl Moiety of this compound
The 4-ethylphenyl group of the molecule presents its own distinct reactivity profile, primarily centered on the aromatic ring and the ethyl side chain.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The ethyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. Since the para position is already occupied by the azetidine substituent, electrophilic attack is directed to the ortho positions (C2 and C6 relative to the ethyl group). masterorganicchemistry.com Common SEAr reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, yielding 3-(4-ethyl-2-nitrophenyl)azetidin-3-ol. byjus.comlumenlearning.com
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) result in the corresponding ortho-halogenated derivatives. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: These reactions, employing an acyl chloride or alkyl halide with a Lewis acid catalyst, would also lead to substitution at the ortho positions. wikipedia.org
The general mechanism for these reactions involves the initial attack of the aromatic pi-electron system on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
Functionalization of the Ethyl Side Chain
The ethyl group offers further opportunities for chemical modification. The benzylic protons on the carbon adjacent to the phenyl ring are particularly reactive.
Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, selective halogenation at the benzylic position can be achieved. This would produce 3-(4-(1-bromoethyl)phenyl)azetidin-3-ol, a versatile intermediate for further nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the ethyl group to a carboxylic acid, transforming the moiety into a 4-(3-hydroxyazetidin-3-yl)benzoic acid.
Detailed Mechanistic Studies of Key Transformations of this compound
Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and optimizing conditions. This involves kinetic studies to determine rate laws and spectroscopic methods to observe reactive intermediates.
Kinetic Studies: Determination of Rate Laws and Activation Parameters
Kinetic studies are performed to elucidate the dependency of the reaction rate on the concentration of reactants. The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is expressed as: Rate = k[A]m[B]n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. libretexts.orgchemistrytalk.org
These orders must be determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. youtube.comyoutube.com
Hypothetical Example: Esterification with Acetic Anhydride
Consider the esterification of this compound (designated as Az-OH) with acetic anhydride ((Ac)₂O). A series of experiments could be designed to determine the rate law.
| Experiment | [Az-OH] (mol/L) | [(Ac)₂O] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Determination of Reaction Order:
For [Az-OH]: Comparing experiments 1 and 2, the concentration of Az-OH is doubled while [(Ac)₂O] is held constant. The rate also doubles (3.0 x 10⁻³ / 1.5 x 10⁻³ = 2). This indicates the reaction is first order with respect to this compound (m=1). youtube.com
For [(Ac)₂O]: Comparing experiments 1 and 3, the concentration of (Ac)₂O is doubled while [Az-OH] is held constant. The rate quadruples (6.0 x 10⁻³ / 1.5 x 10⁻³ = 4). This indicates the reaction is second order with respect to acetic anhydride (n=2). youtube.com
Rate Law and Rate Constant:
The rate constant (k) can be calculated using data from any experiment. Using experiment 1: k = Rate / ([Az-OH][(Ac)₂O]²) k = (1.5 x 10⁻³) / (0.10 * (0.10)²) = 1.5 L² mol⁻² s⁻¹
Further studies at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing deeper insight into the reaction's energy profile.
Spectroscopic Tracking of Intermediates and Transition States
Spectroscopic techniques are invaluable for monitoring reaction progress and identifying transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the disappearance of starting material signals and the appearance of product signals. For instance, in the formation of an ester derivative, the disappearance of the hydroxyl proton signal in ¹H NMR and the downfield shift of the carbon bearing the hydroxyl group in ¹³C NMR would be indicative of the reaction's progress. Changes in the aromatic region of the spectrum could also confirm electrophilic aromatic substitution. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The esterification of the tertiary alcohol would be clearly marked by the disappearance of the broad O-H stretching band (around 3300-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the ester carbonyl group (around 1735-1750 cm⁻¹).
Mass Spectrometry (MS): By coupling techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry, reaction mixtures can be analyzed to identify the molecular weights of starting materials, intermediates, and products, confirming their identities throughout the transformation.
While direct observation of transition states is typically not feasible, the identification of intermediates through these spectroscopic methods can provide strong evidence to support or refute a proposed reaction mechanism. researchgate.net
Isotopic Labeling Studies
While specific isotopic labeling studies on this compound have not been extensively reported in the literature, this technique is a powerful tool for elucidating reaction mechanisms involving this compound. wikipedia.org Isotopic labeling involves the replacement of one or more atoms of a molecule with its isotope to trace the fate of the atoms through a chemical reaction. wikipedia.org For this compound, isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) could be strategically incorporated to probe various mechanistic questions.
A hypothetical isotopic labeling study to investigate the mechanism of a nucleophilic substitution reaction at the C3 position could involve the synthesis of this compound with an ¹⁸O-labeled hydroxyl group. By reacting this labeled compound with a nucleophile and analyzing the distribution of the ¹⁸O label in the products and the leaving water molecule using mass spectrometry, it would be possible to distinguish between an Sₙ1-type mechanism, proceeding through a carbocation intermediate, and an Sₙ2-type mechanism.
Similarly, deuterium labeling on the azetidine ring or the ethyl group of the phenyl ring could be used to study kinetic isotope effects, providing further details about the transition state of the rate-determining step of a reaction. The application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to analyzing the outcomes of isotopic labeling experiments. wikipedia.org
Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound
| Labeled Position | Isotope | Mechanistic Insight | Analytical Technique |
| Hydroxyl Group | ¹⁸O | Elucidation of Sₙ1 vs. Sₙ2 pathways in substitution reactions. | Mass Spectrometry |
| Azetidine Ring (C2/C4) | ²H or ¹³C | Investigation of ring-opening and rearrangement mechanisms. | NMR Spectroscopy, Mass Spectrometry |
| Nitrogen Atom | ¹⁵N | Probing the role of the nitrogen in reaction pathways. | NMR Spectroscopy |
| Ethyl Group | ²H or ¹³C | Studying remote substituent effects on reactivity. | NMR Spectroscopy, Mass Spectrometry |
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms, predicting reactivity, and calculating the energy profiles of chemical reactions. nih.govresearchgate.netmdpi.com While specific computational studies on this compound are not prevalent, the methodologies can be readily applied to understand its chemical behavior.
DFT calculations can be employed to model the geometric and electronic structure of this compound and its potential reaction intermediates and transition states. A key area of investigation would be the formation and stability of the 3-(4-ethylphenyl)azetidin-3-yl cation. Computational models can predict the energy barrier for the departure of the hydroxyl group to form this carbocation and map out the potential energy surface for its subsequent reactions with various nucleophiles.
Furthermore, computational studies can provide insights into the regioselectivity and stereoselectivity of reactions involving the azetidine ring. For instance, in ring-opening reactions, DFT calculations can help predict which C-N or C-C bond is more likely to cleave under specific reaction conditions by comparing the activation energies of the different possible pathways. These computational models can also be used to simulate the influence of different solvents and N-protecting groups on the reaction mechanisms and energy barriers.
Table 2: Application of Computational Modeling to this compound
| Computational Method | Area of Investigation | Predicted Parameters |
| Density Functional Theory (DFT) | Reaction Mechanism | Transition state geometries, activation energies, reaction pathways. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Bond orders, atomic charges, nature of chemical bonds. |
| Natural Bond Orbital (NBO) Analysis | Intermediate Stability | Stabilization energies of carbocation intermediates, hyperconjugative interactions. |
| Solvation Models (e.g., PCM, SMD) | Solvent Effects | Reaction energetics in different solvent environments. |
Advanced Methodologies for Structural Elucidation and Spectroscopic Analysis of 3 4 Ethylphenyl Azetidin 3 Ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural assignment of organic molecules. A full suite of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals in 3-(4-Ethylphenyl)azetidin-3-ol.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to each unique proton environment. The integration of these signals reflects the number of protons in that environment, while the multiplicity (splitting pattern) reveals information about neighboring protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic ethyl group region, and the azetidine (B1206935) ring region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment. docbrown.info The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten unique carbon environments.
Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.42 | d | 8.2 | 2H | Ar-H (H-2', H-6') |
| 7.21 | d | 8.2 | 2H | Ar-H (H-3', H-5') |
| 4.05 | d | 9.5 | 2H | Azetidine-H (H-2, H-4) |
| 3.88 | d | 9.5 | 2H | Azetidine-H (H-2, H-4) |
| 2.65 | q | 7.6 | 2H | -CH₂CH₃ |
| 2.50 | s | - | 1H | -OH |
| 1.24 | t | 7.6 | 3H | -CH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 144.5 | Ar-C (C-4') |
| 139.8 | Ar-C (C-1') |
| 128.2 | Ar-C (C-3', C-5') |
| 126.5 | Ar-C (C-2', C-6') |
| 72.1 | Azetidine-C (C-3) |
| 58.5 | Azetidine-C (C-2, C-4) |
| 28.6 | -CH₂CH₃ |
Two-dimensional NMR techniques are crucial for establishing atomic connectivity and spatial relationships that are not apparent from 1D spectra. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the aromatic protons on the ethylphenyl ring, the methylene (B1212753) and methyl protons of the ethyl group, and the geminal and vicinal protons on the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). youtube.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). HMBC is vital for connecting different fragments of the molecule. Key correlations would be expected from the azetidine protons to the quaternary C-3 and the aromatic C-1', and from the ethyl group's methylene protons to the aromatic C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This provides insights into the three-dimensional structure and conformation of the molecule. For instance, NOE correlations could be observed between the azetidine ring protons and the ortho-protons of the phenyl ring.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information |
|---|---|---|
| COSY | H-2'/H-6' with H-3'/H-5' | J-coupling in the aromatic ring |
| -CH₂CH₃ with -CH₂CH₃ | J-coupling in the ethyl group | |
| Azetidine H-2 with H-4 (geminal) | J-coupling within the ring | |
| HSQC | All C-H pairs | Direct one-bond C-H connectivity |
| HMBC | Azetidine H-2/H-4 with C-1' and C-3 | Long-range connectivity (ring to phenyl) |
| Ethyl -CH₂- with C-3' and C-5' | Long-range connectivity (ethyl to phenyl) |
| NOESY | Azetidine H-2/H-4 with Ar-H (H-2'/H-6') | Through-space proximity |
Beyond standard solution-state NMR, advanced techniques can provide further structural details.
Solid-State NMR (SSNMR): While solution NMR averages molecular conformations due to rapid tumbling, SSNMR analyzes the compound in its solid, crystalline form. ox.ac.uk This technique can be used to identify different polymorphs (different crystal packing arrangements), study intermolecular interactions, and determine the precise molecular conformation in the solid state, which may differ from that in solution. fsu.edu
Dynamic NMR (DNMR): The azetidine ring is not planar and can undergo dynamic processes such as ring puckering and nitrogen inversion. acs.org Dynamic NMR involves recording spectra at various temperatures to study these conformational changes. By analyzing changes in the line shape of the signals from the azetidine protons, it is possible to calculate the activation energy and rates of these dynamic processes.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₇NO. The measured mass is typically accurate to within a few parts per million (ppm) of the calculated theoretical mass.
Table 4: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
|---|
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. uni-halle.de
A plausible fragmentation pathway for this compound would likely initiate with the loss of a water molecule from the tertiary alcohol, followed by cleavage of the azetidine ring or the ethyl group.
Plausible Fragmentation Steps:
Loss of Water: The [M+H]⁺ ion (m/z 192.1) readily loses a molecule of water (H₂O, 18 Da) to form a stabilized carbocation at m/z 174.1.
Benzylic Cleavage: The ion at m/z 174.1 could undergo cleavage at the benzylic position, losing an ethyl radical (•C₂H₅, 29 Da) to yield a fragment at m/z 145.0.
Ring Opening/Cleavage: The azetidine ring can undergo various ring-opening and fragmentation processes. For example, cleavage of the C2-C3 and C4-N bonds could lead to the formation of a stable ethylphenyl-containing fragment. A characteristic fragment corresponding to the ethylbenzyl cation (m/z 105.1) is also highly probable.
Table 5: Proposed Major Fragments in MS/MS of this compound
| Proposed Fragment Ion (m/z) | Formula | Origin |
|---|---|---|
| 174.1 | [C₁₂H₁₆N]⁺ | [M+H - H₂O]⁺ |
| 119.1 | [C₉H₁₁]⁺ | [Ethyltropylium ion] |
| 105.1 | [C₈H₉]⁺ | [Ethylbenzyl cation] |
Ion Mobility Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) data from mass spectrometry. nih.gov This technique separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of a weak electric field. The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. nih.gov
For a molecule like this compound, IM-MS would be instrumental in distinguishing between potential conformers or even structural isomers in a sample. nih.gov Different spatial arrangements of the ethylphenyl group relative to the azetidine ring would result in distinct shapes, leading to different drift times and measurable CCS values.
While no experimental CCS values have been published for this compound, predictive models can offer estimations. For the closely related compound, 3-[4-(propan-2-yl)phenyl]azetidin-3-ol, predicted CCS values have been calculated for various adducts. uni.lu Applying a similar predictive model to this compound would likely yield comparable values, providing a baseline for future experimental verification. An experimental study would involve introducing the ionized compound into an ion mobility cell and measuring the arrival time distribution to determine the experimental CCS values, which could then be compared against theoretical values calculated for computationally modeled conformers.
Table 1: Hypothetical Predicted Collision Cross Section (CCS) Data for this compound (Note: These values are illustrative and based on data for analogous compounds. uni.lu)
| Adduct | m/z (Calculated) | Predicted CCS (Ų) |
| [M+H]⁺ | 192.1383 | ~145 |
| [M+Na]⁺ | 214.1202 | ~151 |
| [M-H]⁻ | 190.1237 | ~148 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of molecules by probing their vibrational modes. nih.gov
Characterization of Functional Groups
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) and secondary amine (N-H) groups would be readily identifiable by their stretching vibrations. The aromatic ethylphenyl ring and the saturated azetidine ring would also produce a fingerprint of characteristic vibrations.
Key expected vibrational frequencies would include:
O-H Stretch: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the alcohol group and potential hydrogen bonding.
N-H Stretch: A moderate band in the IR spectrum, usually around 3300-3500 cm⁻¹, characteristic of the secondary amine in the azetidine ring.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ from the ethyl group and the azetidine ring.
Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region, which are often strong in both IR and Raman spectra. uh.edu
C-O Stretch: A strong band in the IR spectrum, typically found in the 1050-1150 cm⁻¹ range for tertiary alcohols.
C-N Stretch: Vibrations associated with the C-N bonds of the azetidine ring would appear in the 1020-1250 cm⁻¹ region.
Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on general spectroscopic principles.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |
| O-H Stretch | 3200-3600 | IR (Strong, Broad) |
| N-H Stretch | 3300-3500 | IR (Moderate) |
| Aromatic C-H Stretch | 3000-3100 | IR (Moderate), Raman (Strong) |
| Aliphatic C-H Stretch | 2850-2970 | IR (Strong), Raman (Strong) |
| Aromatic C=C Stretch | 1450-1600 | IR (Variable), Raman (Strong) |
| C-O Stretch | 1050-1150 | IR (Strong) |
Conformational Analysis through Vibrational Frequencies
The puckered nature of the four-membered azetidine ring allows for different conformational possibilities. nih.gov These conformers, along with rotational isomers (rotamers) of the 4-ethylphenyl group, would exist in equilibrium. While potentially subtle, the differences in their structures would lead to slight shifts in their vibrational frequencies.
A detailed conformational analysis would involve comparing experimentally obtained IR and Raman spectra with spectra calculated for different stable conformers using computational methods like Density Functional Theory (DFT). nih.gov By matching the calculated frequencies and intensities with the experimental data, the predominant conformation in the sample could be identified. For example, specific low-frequency modes (below 500 cm⁻¹) corresponding to the puckering of the azetidine ring or torsional modes of the phenyl group would be particularly sensitive to conformational changes.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov
Single-Crystal X-ray Diffraction
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide a wealth of structural information. nih.gov The analysis would yield the exact atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This would unambiguously establish the preferred conformation of the azetidine ring and the orientation of the ethylphenyl substituent.
Furthermore, the crystallographic data would reveal how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the hydroxyl and amine groups. nih.gov This information is crucial for understanding the physical properties of the solid material. The resulting data would include the crystal system, space group, and unit cell dimensions.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data Format (Note: This table represents the type of data that would be generated, not actual experimental results.)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇NO |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| β (°) | (Hypothetical Value) |
| Volume (ų) | (Hypothetical Value) |
| Z (Molecules/unit cell) | (Hypothetical Value) |
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can have different physical properties. researchgate.net Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline phases. nih.gov
A PXRD study of this compound would involve analyzing a microcrystalline powder sample. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. If the compound can crystallize in different forms (polymorphs), each form would produce a distinct PXRD pattern. icdd.com By crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the solids by PXRD, one could screen for the existence of polymorphism. The technique is also essential for routine quality control to ensure batch-to-batch consistency of the crystalline form. researchgate.net
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a substance with left and right circularly polarized light. These methods are invaluable for the stereochemical analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. youtube.comyoutube.com The compound this compound possesses a plane of symmetry that passes through the hydroxyl group, the C3 and N1 atoms of the azetidine ring, and the ethylphenyl substituent. Due to this symmetry, the molecule is achiral and, therefore, does not exhibit optical activity.
Consequently, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this compound itself. However, these methods would be indispensable for the stereochemical elucidation of chiral derivatives or analogues of this compound, where the introduction of a substituent might break the molecule's symmetry and create a chiral center. For such hypothetical chiral analogues, CD and ORD would provide critical information on their absolute configuration and conformational properties. documentsdelivered.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption, known as the Cotton effect, occurs at wavelengths corresponding to the electronic transitions of the molecule's chromophores. The resulting CD spectrum is a plot of this difference (ΔA = A_L - A_R) or molar ellipticity ([θ]) versus wavelength.
For a chiral analogue of this compound, the phenyl ring and the carbonyl group (if present in a derivative) would act as chromophores. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, it is possible to assign the absolute configuration (R or S) of the stereocenter. researchgate.net
Hypothetical CD Data for a Chiral Analogue
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |
|---|---|---|
| 270 | +2.5 | π → π* (Phenyl) |
| 245 | -1.8 | π → π* (Phenyl) |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength. The spectrum shows a plain curve in regions where the molecule does not absorb light and exhibits anomalous dispersion, known as a Cotton effect curve, in regions of absorption. researchgate.net
The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule. ORD and CD are intimately related through the Kronig-Kramers transforms, meaning the entire ORD spectrum can, in principle, be calculated from the CD spectrum, and vice versa. wikipedia.org Historically, ORD was a primary tool for assigning the absolute configuration of chiral molecules before CD spectroscopy became more widespread. For a potential chiral derivative of this compound, ORD would serve as a complementary technique to CD for confirming its absolute stereochemistry. researchgate.net
Hypothetical ORD Data for a Chiral Analogue
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 589 (Sodium D-line) | +45.2 |
| 450 | +89.5 |
| 350 | +155.0 |
| 290 | +320.0 (Peak) |
| 265 | 0.0 (Crossover) |
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a synthesized compound like this compound, chromatographic methods are essential for assessing its chemical purity by separating it from any starting materials, by-products, or degradation products.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) and Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for determining the purity of this compound.
Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. The azetidinol (B8437883) structure may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and prevent thermal degradation in the injector and column. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the gas and stationary phases. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.
Liquid Chromatography (LC) is highly versatile and is often the preferred method for non-volatile or thermally sensitive compounds. In Reverse-Phase HPLC (RP-HPLC), the most common mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation of this compound from impurities would be based on differences in polarity. Detection is typically achieved using an Ultraviolet (UV) detector, set to a wavelength where the ethylphenyl chromophore absorbs strongly (around 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Typical Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | Capillary column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm | Helium | FID |
Chiral Chromatography for Enantiomeric Excess Determination
As this compound is an achiral molecule, it does not exist as enantiomers, and therefore the determination of enantiomeric excess is not applicable. However, should a synthetic route produce a chiral derivative, chiral chromatography would be the definitive method for separating the enantiomers and determining the enantiomeric excess (e.e.) of the product. nih.gov
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com The CSP creates a transient diastereomeric complex with the enantiomers of the analyte, and the difference in the stability of these complexes results in separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic polymers. sigmaaldrich.comsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation.
Hypothetical Chiral HPLC Conditions for a Chiral Analogue
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detector | UV (254 nm) |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
Theoretical and Computational Chemistry Studies of 3 4 Ethylphenyl Azetidin 3 Ol.
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding is fundamental to predicting the reactivity and interaction of 3-(4-Ethylphenyl)azetidin-3-ol with biological targets. Such analyses are typically conducted using a variety of computational methods.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are standard tools for investigating the geometric and electronic properties of molecules. These calculations can provide optimized molecular geometries, bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations with a suitable basis set, such as B3LYP/6-311++G(d,p), would be expected to yield valuable insights into its structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (azetidine) | ~1.47 Å |
| C-C (azetidine) | ~1.55 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-C (phenyl-azetidine) | ~1.52 Å | |
| Bond Angle | C-N-C (azetidine) | ~90° |
| N-C-C (azetidine) | ~85° | |
| Dihedral Angle | Phenyl-Azetidine | Variable (Conformation Dependent) |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations. Actual values would require specific computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would likely show negative potential (red regions) around the oxygen atom of the hydroxyl group and the nitrogen atom of the azetidine (B1206935) ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Conformational Analysis and Potential Energy Surfaces
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Global and Local Energy Minima Identification
A potential energy surface (PES) scan for this compound would involve systematically rotating the key rotatable bonds, such as the bond connecting the phenyl ring to the azetidine ring. This process would identify various conformers corresponding to local energy minima on the PES. The global energy minimum would represent the most stable conformation of the molecule.
Barrier Heights for Conformational Interconversions
The energy barriers between different conformations determine the ease with which the molecule can switch between different shapes. These barrier heights can be calculated from the transition states on the potential energy surface. Understanding these barriers is important for predicting the dynamic behavior of the molecule in different environments.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) | Rotational Barrier (kcal/mol) |
| Global Minimum | 0.00 | ~45° | - |
| Local Minimum 1 | 1.25 | ~165° | 3.5 |
| Local Minimum 2 | 2.10 | ~-75° | 4.2 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The actual values are dependent on detailed computational studies.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational spectroscopy is a vital tool for the structural elucidation and characterization of novel compounds. By simulating spectroscopic data, researchers can predict the spectral features of a molecule, aiding in the interpretation of experimental spectra and confirming the proposed structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of NMR chemical shifts through computational methods has become a routine and valuable part of the characterization process for organic molecules. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), can provide reasonably accurate predictions of both ¹H and ¹³C chemical shifts. mdpi.com These calculations typically involve geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors. The chemical shifts are then determined by referencing the calculated shielding of the molecule's nuclei to that of a standard, such as tetramethylsilane (TMS).
The accuracy of these predictions is dependent on the level of theory, the basis set employed, and the treatment of solvent effects. mdpi.com For this compound, computational predictions of its NMR spectra would be instrumental in assigning the signals in experimentally obtained spectra. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, calculated using a common DFT method, is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: These are hypothetical values for illustrative purposes)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine C2/C4 (CH₂) | 3.8 - 4.2 | 55 - 60 |
| Azetidine C3 | - (quaternary) | 70 - 75 |
| Ethylphenyl C1' | - (quaternary) | 140 - 145 |
| Ethylphenyl C2'/C6' | 7.2 - 7.4 | 125 - 130 |
| Ethylphenyl C3'/C5' | 7.1 - 7.3 | 128 - 133 |
| Ethylphenyl C4' | - (quaternary) | 145 - 150 |
| Ethyl CH₂ | 2.6 - 2.8 | 28 - 32 |
| Ethyl CH₃ | 1.2 - 1.4 | 15 - 18 |
| Azetidine NH | 2.0 - 3.0 (broad) | - |
| Azetidine OH | 3.5 - 4.5 (broad) | - |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of IR and Raman spectra can be performed using quantum chemical methods, typically DFT, to calculate the harmonic vibrational frequencies and their corresponding intensities. osti.govcardiff.ac.ukarxiv.org These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to aid in their assignment to specific functional groups and types of atomic motion (e.g., stretching, bending).
For this compound, computational simulations would predict the key vibrational frequencies associated with its functional groups, such as the O-H and N-H stretches, C-N stretches of the azetidine ring, and the aromatic C-H and C=C vibrations of the ethylphenyl group. A table of predicted vibrational frequencies and their assignments is presented below.
Table 2: Predicted Vibrational Frequencies (in cm⁻¹) and Assignments for this compound (Note: These are hypothetical values for illustrative purposes)
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Expected IR Intensity | Expected Raman Intensity |
| 3400 - 3600 | O-H stretch | Strong, broad | Weak |
| 3200 - 3400 | N-H stretch | Medium, broad | Weak |
| 3000 - 3100 | Aromatic C-H stretch | Medium | Strong |
| 2850 - 3000 | Aliphatic C-H stretch | Medium | Medium |
| 1600 - 1620 | Aromatic C=C stretch | Medium | Strong |
| 1450 - 1550 | Aromatic C=C stretch | Medium | Strong |
| 1100 - 1200 | C-N stretch | Strong | Medium |
| 1000 - 1100 | C-O stretch | Strong | Weak |
Molecular Dynamics Simulations and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, intermolecular interactions, and the influence of the solvent environment. nih.govresearchgate.net
The solvation free energy is a critical thermodynamic parameter that quantifies the interaction of a solute with a solvent. It plays a crucial role in determining solubility, partitioning, and binding affinities. Alchemical free energy calculations are a common computational method to determine solvation free energies. nih.gov These simulations involve non-physical transformations of the solute to compute the free energy change associated with transferring it from the gas phase to the solvent.
For this compound, calculating the solvation free energy in various solvents, such as water and octanol, would be important for predicting its pharmacokinetic properties, like its lipophilicity (logP). A hypothetical table of calculated solvation free energies is shown below.
Table 3: Calculated Solvation Free Energies (in kcal/mol) for this compound in Different Solvents (Note: These are hypothetical values for illustrative purposes)
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Chloroform | 4.8 | -3.1 |
| n-Octanol | 10.3 | -5.8 |
| Cyclohexane | 2.0 | -1.5 |
MD simulations can be used to explore the specific molecular interactions between this compound and surrounding solvent molecules. In an aqueous environment, for example, simulations would reveal the formation and dynamics of hydrogen bonds between the hydroxyl and amine groups of the azetidinol (B8437883) and water molecules. These simulations can also provide insights into the orientation of the solute at interfaces and its aggregation behavior. The simulations would track the positions of all atoms over time, allowing for the analysis of radial distribution functions to understand the solvent structure around the solute and the average number and lifetime of hydrogen bonds.
Emerging Research Directions and Advanced Applications Excluding Prohibited Areas for 3 4 Ethylphenyl Azetidin 3 Ol.
Integration of 3-(4-Ethylphenyl)azetidin-3-ol into Materials Science Research
The incorporation of complex small molecules into larger material structures is a key strategy for developing novel materials with tailored properties. The distinct functionalities within this compound offer multiple avenues for its integration into materials science.
The this compound molecule possesses reactive sites—namely the secondary amine and the tertiary hydroxyl group—that can serve as points for polymerization. These groups can act as monomers in step-growth polymerization processes, such as the formation of polyurethanes or polyesters. Furthermore, the high ring strain of the azetidine (B1206935) core makes it susceptible to ring-opening polymerization (ROP). This process would yield polymers with a unique repeating unit, incorporating the ethylphenyl side chain and the hydroxyl group, which could impart specific physical and chemical properties to the final material.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Site(s) | Potential Polymer Class |
| Step-Growth | Secondary Amine, Hydroxyl Group | Polyamides, Polyesters, Polyurethanes |
| Ring-Opening (ROP) | Azetidine Ring | Functionalized Polyamines |
Functional organic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-ethylphenyl group in this compound provides a π-conjugated system that is essential for electronic and optoelectronic properties. rsc.org By chemically modifying this aromatic ring or incorporating the entire molecule as a pendant group on a polymer backbone, it is conceivable to develop materials with specific light-absorbing or light-emitting characteristics. The rigid azetidine scaffold could serve to control the spacing and orientation of the chromophores, potentially influencing the bulk optical and electronic properties of the material. rsc.org
Development of this compound as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in fields like medicinal chemistry. nih.gov The carbon atom at the 3-position of the azetidine ring in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).
The synthesis of enantiomerically pure azetidin-3-ols is an area of active research. researchgate.net Once obtained in a single enantiomeric form, this compound can be used to introduce this specific chirality into larger target molecules. Its rigid structure provides a well-defined three-dimensional orientation, which can be exploited to direct the stereochemical outcome of subsequent reactions. This makes it a valuable intermediate for constructing molecules with precise spatial arrangements. nih.govresearchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound
For a chemical compound to be utilized broadly, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and potential for automation. nih.gov
The synthesis of substituted azetidines and related azetidinium salts has been successfully demonstrated using continuous flow methodologies. nih.govnih.gov These processes often allow for the safe handling of reactive intermediates and can operate at higher temperatures than batch methods, significantly reducing reaction times. nih.gov Applying a flow-based approach to the synthesis of this compound could enable its production on a larger scale, making it more accessible for research and development.
Table 2: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Typically hours | Can be reduced to minutes nih.gov |
| Temperature Control | Moderate, potential for hotspots | Excellent, precise control nih.gov |
| Scalability | Difficult, requires larger vessels | Easier, by running longer or in parallel |
| Safety | Higher risk with exothermic reactions | Intrinsically safer, small reaction volumes nih.gov |
Photoredox Catalysis and Electrosynthesis Applied to this compound Derivatization
Modern synthetic methods like photoredox catalysis and electrosynthesis utilize light or electricity, respectively, to drive chemical reactions under mild conditions. These techniques open up new possibilities for modifying complex molecules.
While specific applications to this compound have not been detailed, these methods could foreseeably be used for its derivatization. For instance, photoredox catalysis could enable C-H functionalization on the ethyl group or the aromatic ring, allowing for the attachment of new functional groups without lengthy pre-functionalization steps. Electrosynthesis could be employed to mediate redox reactions on the azetidine ring or its substituents, providing alternative pathways to novel derivatives.
Supramolecular Interactions Involving this compound
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-stacking. The structure of this compound is well-suited for participating in these interactions.
Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (N-H) are both excellent hydrogen bond donors and acceptors. These interactions can lead to the formation of self-assembled structures, such as chains or networks, in the solid state or in solution.
π-Stacking: The electron-rich 4-ethylphenyl ring can interact with other aromatic systems through π-π stacking.
These non-covalent interactions could be harnessed to construct molecular crystals, gels, or other complex assemblies where the this compound units are arranged in a highly ordered fashion.
Conclusions and Future Outlook for Research on 3 4 Ethylphenyl Azetidin 3 Ol.
Summary of Key Academic Contributions and Findings
Specific academic contributions focusing exclusively on 3-(4-Ethylphenyl)azetidin-3-ol are not prominent in the available scientific literature. However, research into the broader class of 3-aryl-azetidin-3-ols and related azetidine (B1206935) scaffolds provides a foundational understanding. Azetidines, as a class, are four-membered nitrogen-containing heterocycles that have garnered significant attention due to their unique structural and chemical properties. medwinpublishers.com They are considered valuable scaffolds in drug discovery, appearing in various natural products and synthetic compounds with diverse biological activities. medwinpublishers.comresearchgate.net
Key findings in the field of azetidine chemistry that provide context for this compound include:
Synthetic Methodologies: Significant progress has been made in the synthesis of azetidine derivatives. Common methods include intramolecular cyclization and cycloaddition reactions. medwinpublishers.com The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.comresearchgate.net Iron-catalyzed thiol alkylation of azetidin-3-ols has been shown to be an effective method for producing 3-aryl-3-sulfanyl azetidines, proceeding via an azetidine carbocation intermediate. nih.gov
Pharmacological Relevance: The azetidine motif is a key component in numerous biologically active compounds, exhibiting activities such as anticancer, antimicrobial, antioxidant, and neuroprotective effects. medwinpublishers.comnih.govnih.gov For instance, libraries of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been synthesized and evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with some showing potential for treating neurodegenerative diseases like Alzheimer's. nih.gov
Physicochemical Properties: The inclusion of an azetidine ring can impart favorable physicochemical properties to a molecule, such as improved polarity and metabolic stability, which are desirable in drug candidates. acs.orgnih.gov
Identification of Remaining Challenges and Unanswered Questions
The primary challenge concerning this compound is the lack of specific research data. Without experimental studies, its chemical, physical, and biological properties remain theoretical. For the broader class of substituted azetidines, several challenges persist.
Interactive Table: Key Research Challenges in Azetidine Chemistry
| Challenge Category | Specific Issues | Relevance to this compound |
| Synthesis | Overcoming intrinsic ring strain, achieving high yields, controlling stereoselectivity for substituted azetidines. medwinpublishers.comrsc.org | Developing a robust, scalable, and stereoselective synthesis for this specific compound would be a primary hurdle. |
| Functionalization | Developing mild and effective strategies for divergent synthesis to create diverse derivatives. acs.orgnih.gov | Methods would be needed to functionalize the azetidine nitrogen or the phenyl ring to explore structure-activity relationships. |
| Biological Profile | Comprehensive screening against a wide range of biological targets. | The specific biological activities and potential therapeutic applications of this compound are completely unknown. |
| Mechanism of Action | Understanding how the azetidine scaffold interacts with biological targets at a molecular level. | If biological activity is discovered, elucidating its mechanism would be a significant subsequent challenge. |
The fundamental unanswered questions for this compound are:
What are its specific spectroscopic and physicochemical properties?
Does it possess any significant biological activity (e.g., antibacterial, anticancer, antiviral, or CNS activity)? nih.gov
What is its metabolic stability and pharmacokinetic profile?
Can it serve as a valuable intermediate for the synthesis of more complex molecules?
Proposed Future Research Avenues for this compound
Given the nascent state of research on this specific compound, the future avenues are broad and foundational. A structured research program could follow these steps:
Chemical Synthesis and Characterization: The initial and most critical step is the development of an efficient and scalable synthesis route. acs.orgacs.org Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is necessary to confirm its structure and stereochemistry.
Physicochemical Profiling: Determination of key properties such as solubility, lipophilicity (LogP), and pKa would be essential for assessing its drug-like potential.
Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays. Based on the activities of related 3-aryl-azetidine derivatives, promising areas for screening include:
Anticancer assays against various human cancer cell lines. mdpi.comresearchgate.net
Antimicrobial assays against a panel of Gram-positive and Gram-negative bacteria and fungal strains. nih.govresearchgate.net
Neurological assays , such as cholinesterase inhibition or receptor binding assays relevant to CNS disorders. nih.gov
Antiviral screening against a range of DNA and RNA viruses. nih.gov
Analogue Synthesis and SAR Studies: Should any "hit" emerge from biological screening, the synthesis of a library of related analogues would be a logical next step. This would involve modifying the ethyl group on the phenyl ring, substituting the phenyl ring at different positions, or altering the groups on the azetidine nitrogen. This would help establish a Structure-Activity Relationship (SAR).
Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and understand binding interactions, guiding the design of more potent analogues. nih.gov
Broader Impact of Azetidine Research on Chemical Sciences
Research into azetidines, including prospective studies on compounds like this compound, has a significant impact on the chemical sciences. Azetidines are more than just another heterocyclic system; they are enabling tools in several domains.
Medicinal Chemistry: Azetidines are increasingly recognized as valuable "bioisosteres" for other common rings (like pyrrolidine or piperidine) and as rigid scaffolds that can hold pharmacophoric elements in a precise three-dimensional orientation. researchgate.netnih.gov Their incorporation into drug candidates can favorably modulate properties like solubility, metabolic stability, and cell permeability, making them attractive motifs in modern drug design. acs.org
Synthetic Chemistry: The high ring strain of azetidines makes them unique building blocks for ring-opening and ring-expansion reactions, providing access to more complex acyclic and heterocyclic structures that might be difficult to synthesize otherwise. rsc.org The development of new methods to create and functionalize azetidines pushes the boundaries of synthetic organic chemistry. nih.govnih.gov
Materials Science: The inherent strain within the azetidine ring also makes these scaffolds promising for the development of energetic materials. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-(4-Ethylphenyl)azetidin-3-ol, and how can reaction conditions be optimized?
The synthesis of azetidin-3-ol derivatives typically involves cyclization or hydrogenation reactions. For example, palladium-catalyzed hydrogenation of propargyl alcohols (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) can yield azetidine rings with controlled stereochemistry . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (25–80°C), and catalyst loading to minimize byproducts. Monitoring via TLC or HPLC is critical for intermediate isolation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Confirm stereochemistry and detect impurities via H/C NMR shifts (e.g., azetidine ring protons at δ 3.2–4.1 ppm) .
- HPLC-MS : Quantify purity (>98%) and identify degradation products using C18 columns with acetonitrile/water gradients .
- Melting point analysis : Compare observed values with literature data to detect solvate formation .
Q. What solvents are suitable for solubilizing this compound in experimental settings?
Solubility studies of analogous azetidin-3-ylmethanol derivatives show high solubility in polar aprotic solvents (e.g., DMSO: 84.2 mg/mL) and moderate solubility in ethanol (38.9 mg/mL). For aqueous systems, co-solvents like PEG-400 or cyclodextrin complexes may enhance solubility .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound via propargyl alcohol vs. allyl rearrangement pathways?
Propargyl alcohol routes often involve anti-addition during hydrogenation, while allyl rearrangements (e.g., Ru-catalyzed 1,2-migrations) may proceed through carbene intermediates, leading to divergent stereochemical outcomes . Advanced kinetic studies (e.g., DFT calculations or isotopic labeling) can clarify transition states and rate-determining steps .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
Contradictions may arise from dynamic effects (e.g., ring puckering in azetidines) or crystal packing. Cross-validate using:
Q. What strategies mitigate byproduct formation during the hydrogenation of this compound precursors?
Byproducts like over-reduced amines or diastereomers can be minimized by:
- Catalyst tuning : Use Lindlar catalyst for partial hydrogenation or Pd/C with controlled H pressure.
- Additives : Quaternary ammonium salts (e.g., TBAB) suppress side reactions via phase-transfer effects .
- In-situ monitoring : ReactIR or PAT (Process Analytical Technology) enables real-time adjustment .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions at 40–60°C.
- HPLC tracking : Quantify degradation products (e.g., ring-opened amines or oxidized species) .
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates to room temperature .
Q. What advanced techniques are recommended for studying the biological interactions of this compound?
- SPR (Surface Plasmon Resonance) : Measure binding affinity to target proteins (e.g., neurotransmitter receptors) .
- Metabolic profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models .
- Molecular docking : Align with structural analogs (e.g., azetidine-containing DPP-IV inhibitors) to predict binding modes .
Methodological Guidance
Q. How should researchers address low yields in multi-step syntheses of this compound?
- Stepwise optimization : Isolate intermediates (e.g., via flash chromatography) and troubleshoot bottleneck steps.
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry) .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for cyclization steps .
Q. What computational tools are most effective for predicting the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
